4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE
Overview
Description
4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a pyridinyl group and a methanesulfonamido group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the pyridinyl group and the methanesulfonamido group. Common reagents used in these reactions include pyridine, methanesulfonyl chloride, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- METHANESULFONIC ACID 4-(3-(4-ISOPROPYL-PHENYL)-ACRYLOYL)-PHENYL ESTER
- METHANESULFONIC ACID 4-(3-(4-FLUORO-PHENYL)-ACRYLOYL)-PHENYL ESTER
- METHANESULFONIC ACID 4-(3-(4-METHOXY-PHENYL)-3-OXO-PROPENYL)-PHENYL ESTER
Uniqueness
4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE is unique due to its specific substitution pattern and the presence of both a pyridinyl group and a methanesulfonamido group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-methyl-3-[methyl(methylsulfonyl)amino]-N-(pyridin-4-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-12-4-5-14(10-15(12)19(2)23(3,21)22)16(20)18-11-13-6-8-17-9-7-13/h4-10H,11H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBAZZSENVFMQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=NC=C2)N(C)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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